Predicted Physicochemical Differentiation: Lipophilicity and Polar Surface Area Relative to Regioisomeric and Substituted Analogs
Computationally predicted physicochemical properties for N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide indicate a LogP of 2.49 and a TPSA of 77.56 Ų [1]. By contrast, the 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl) analog (CAS 920423-09-2) possesses an additional hydroxyl group, which increases its molecular weight to 362.38 g/mol and alters hydrogen bonding capacity, logically increasing polarity and decreasing membrane permeability . While direct experimental LogP or permeability measurements for these specific compounds are not publicly available, class-level inference based on the well-established relationship between TPSA and oral absorption suggests that the 5-yl indole compound is more likely to maintain favorable passive permeability compared to the hydroxylated analog, a critical consideration for cell-based assay development [2].
| Evidence Dimension | Predicted LogP and TPSA |
|---|---|
| Target Compound Data | LogP = 2.49; TPSA = 77.56 Ų |
| Comparator Or Baseline | 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide: MW = 362.38 g/mol, additional H-bond donor |
| Quantified Difference | Not quantifiable for LogP/TPSA of comparator; qualitative increase in polarity expected. |
| Conditions | In silico prediction (JChem for target compound); comparator property data absent from public domain. |
Why This Matters
Predicted moderate lipophilicity and moderate TPSA position this compound as a potentially more cell-permeable starting point compared to more polar analogs, which is important for intracellular target engagement assays.
- [1] ChemBase. N-(1H-indol-5-yl)-4-(4-oxo-3,4-dihydroquinazolin-3-yl)butanamide. ChemBase ID: 223105. Available at: http://www.chembase.cn/molecule-223105.html. View Source
- [2] Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. doi:10.1021/jm020017n. View Source
